16‑Fold Higher MAO‑A Inhibitory Potency of Hispidol Relative to Sulfuretin in Recombinant Human Enzyme Assay
Hispidol inhibits recombinant human MAO‑A with an IC50 of 0.26 µM, compared to 4.16 µM for sulfuretin in the same assay [1]. The competitive inhibition constant (Ki) of hispidol for MAO‑A is 0.10 µM, which is 11‑fold lower than the IC50 of the marketed MAO‑A inhibitor toloxatone (IC50 = 1.10 µM) [1].
| Evidence Dimension | MAO-A inhibition potency |
|---|---|
| Target Compound Data | IC50 = 0.26 µM; Ki = 0.10 µM |
| Comparator Or Baseline | Sulfuretin IC50 = 4.16 µM; Toloxatone IC50 = 1.10 µM |
| Quantified Difference | Hispidol is 16-fold more potent than sulfuretin; 11‑fold more potent than toloxatone |
| Conditions | Recombinant human MAO‑A enzyme assay |
Why This Matters
For researchers requiring potent MAO‑A inhibition with a clean chemical scaffold, hispidol provides substantial potency gains over the nearest natural analog and a marketed drug, reducing the concentration needed in cell‑based or in vivo experiments.
- [1] Baek, S. C., et al. (2018). Selective inhibition of monoamine oxidase A by hispidol. Bioorganic & Medicinal Chemistry Letters, 28(3), 507–510. https://doi.org/10.1016/j.bmcl.2018.01.004. View Source
